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Introduction

Percoll, a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), is a

widely used medium for density gradient centrifugation to separate cells, subcellular particles,

and viruses.[1][2][3] Its low osmolality, viscosity, and non-toxic nature make it ideal for isolating

viable and functional cell populations.[2][4][5] For lymphocyte separation, Percoll gradients

offer a robust method to achieve high purity and recovery from various sources, including

peripheral blood, spleen, and lymph nodes.

This application note provides a detailed methodology for the formation of Percoll gradients

and the subsequent separation of lymphocytes. Both discontinuous (step) and continuous

gradients can be employed, with the choice depending on the specific experimental

requirements for purity and yield.

Principle of Separation

The separation of lymphocytes using a Percoll gradient is based on the principle of isopycnic

centrifugation. Cells migrate through the gradient during centrifugation and band at the point

where their buoyant density equals the density of the surrounding Percoll medium.

Lymphocytes have a characteristic buoyant density that allows for their effective separation

from other blood components like erythrocytes, granulocytes, and monocytes.
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The general workflow for lymphocyte separation using a Percoll gradient involves several key

stages:

Preparation of Isotonic Percoll: Commercial Percoll solutions are typically hypertonic and

must be adjusted to physiological osmolality before use with cells. This is achieved by

diluting the Percoll stock with a 10x concentrated balanced salt solution or culture medium.

[6]

Gradient Formation: A density gradient can be formed either by layering solutions of

decreasing Percoll concentrations to create a discontinuous (step) gradient or by high-speed

centrifugation of a single Percoll solution to form a continuous gradient.

Cell Loading and Centrifugation: The prepared cell suspension is carefully layered onto the

top of the Percoll gradient. Centrifugation forces the cells to migrate through the gradient and

settle at their respective isopycnic points.

Lymphocyte Collection and Washing: The distinct band containing the lymphocytes is

carefully aspirated from the gradient. The collected cells are then washed to remove any

residual Percoll.
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Caption: Workflow for lymphocyte separation using a Percoll gradient.
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The following table summarizes the key quantitative parameters for Percoll gradient separation

of lymphocytes.

Parameter
Discontinuous
Gradient

Continuous
Gradient

Reference(s)

Percoll Stock

Preparation

9 parts Percoll + 1

part 1.5 M NaCl or

10x PBS

9 parts Percoll + 1

part 1.5 M NaCl or

10x PBS

[6]

Gradient

Concentrations

Typically 30%, 40%,

50% layers

Single starting density

(e.g., 1.086 g/mL)
[7][8][9]

Cell Loading Density
10-15 million cells/mL

in 20% Percoll

Diluted blood layered

on top
[8][9]

Centrifugation

(Gradient Formation)
N/A 20,000 x g for 15 min [9]

Centrifugation (Cell

Separation)

2000 x g for 30 min

(no brake)
800 x g for 15 min [8][9]

Expected Lymphocyte

Purity
Up to 99% ~98% [10][11]

Expected Monocyte

Purity

70-90% (in a separate

layer)

~78% (in a separate

layer)
[10][11]

Cell Viability >95% >95% [11]

Detailed Experimental Protocols
Protocol 1: Discontinuous (Step) Percoll Gradient for
Lymphocyte Separation
This protocol is adapted from methodologies for separating mononuclear cells.[7][8]

Materials:

Percoll solution
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10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl

1x PBS

Heparinized whole blood or isolated peripheral blood mononuclear cells (PBMCs)

Conical centrifuge tubes (15 mL or 50 mL)

Serological pipettes

Centrifuge with a swinging-bucket rotor

Procedure:

Preparation of 100% Isotonic Percoll Stock:

Aseptically mix 9 parts of Percoll with 1 part of 10x PBS or 1.5 M NaCl. This solution is

now considered 100% isotonic Percoll.

Preparation of Percoll Gradient Layers:

Prepare different concentrations of Percoll by diluting the 100% isotonic stock with 1x

PBS. For a common four-layer gradient, prepare 50%, 40%, and 30% Percoll solutions.

For example, to make 10 mL of 50% Percoll, mix 5 mL of 100% isotonic Percoll with 5 mL

of 1x PBS.

Creating the Discontinuous Gradient:

In a conical centrifuge tube, carefully layer the Percoll solutions, starting with the highest

density at the bottom.

For a 15 mL tube, you might use 3 mL of the 50% layer, followed by 3 mL of the 40% layer,

and then 3 mL of the 30% layer. Use a serological pipette to add each layer slowly to avoid

mixing.

Preparation and Loading of Cell Suspension:
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Prepare a cell suspension from whole blood or PBMCs. If starting with whole blood, dilute

it 1:1 with 1x PBS.

Resuspend the cells in a 20% Percoll solution at a concentration of approximately 10-15

million cells/mL.[8]

Carefully layer the cell suspension on top of the 30% Percoll layer in the gradient tube.

Centrifugation:

Place the gradient tubes in a swinging-bucket rotor and centrifuge at 2000 x g for 30

minutes at room temperature.[8] It is crucial to use the centrifuge with the brake turned off

to avoid disturbing the separated cell layers.

Collection of Lymphocytes:

After centrifugation, you will observe distinct cell layers. Lymphocytes will typically band at

the interface between the 30% and 40% or 40% and 50% Percoll layers.

Carefully aspirate the lymphocyte layer using a clean pipette and transfer it to a new

centrifuge tube.

Washing:

Add at least 3 volumes of 1x PBS to the collected lymphocytes to wash away the Percoll.

Centrifuge at 200-400 x g for 10 minutes. Discard the supernatant.

Repeat the wash step one or two more times.

Final Resuspension:

Resuspend the final lymphocyte pellet in the appropriate culture medium or buffer for your

downstream applications.

Protocol 2: Continuous Percoll Gradient for Lymphocyte
Separation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.encodeproject.org/documents/f27f883a-17af-461e-b05e-3af8c41703d6/@@download/attachment/Cell_purification_using_Percoll_V1.pdf
https://www.encodeproject.org/documents/f27f883a-17af-461e-b05e-3af8c41703d6/@@download/attachment/Cell_purification_using_Percoll_V1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on the self-generating properties of Percoll gradients.[9]

Materials:

Percoll solution

1.5 M NaCl

Heparinized whole blood

Conical centrifuge tubes (15 mL)

High-speed centrifuge with a fixed-angle rotor

Procedure:

Preparation of Percoll Solution:

Prepare an isotonic Percoll solution with a starting density of approximately 1.086 g/mL.

This can be achieved by mixing 70% (v/v) Percoll with 0.15 M NaCl.[9]

Gradient Formation:

Add 10 mL of the prepared Percoll solution to a centrifuge tube.

Centrifuge in a fixed-angle rotor at 20,000 x g for 15 minutes to pre-form the continuous

gradient.[9]

Preparation and Loading of Cell Suspension:

Dilute heparinized whole blood 1:1 with 0.15 M NaCl.

Carefully layer 2 mL of the diluted blood on top of the pre-formed Percoll gradient.

Centrifugation for Cell Separation:

Centrifuge the tubes at 800 x g for 15 minutes.[9]

Collection of Lymphocytes:
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After centrifugation, distinct bands of cells will be visible. The mononuclear cells

(lymphocytes and monocytes) will form a band above the polymorphonuclear cells and

erythrocytes.

Aspirate the mononuclear cell layer and transfer it to a new tube.

Washing:

Wash the collected cells as described in Protocol 1 (steps 7 and 8) to remove the Percoll.

Signaling Pathway Diagram (Example of Lymphocyte
Activation)
While not directly related to the separation methodology, understanding downstream

applications is crucial. The following diagram illustrates a simplified T-cell activation signaling

pathway.
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Caption: Simplified T-cell activation signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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